Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate
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Overview
Description
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a sulfated derivative of N-acetyl-D-galactosamine, a monosaccharide derivative of galactose. This compound is known for its role in various biological processes, particularly in the modification of glycosaminoglycans, which are essential components of the extracellular matrix.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt typically involves the sulfation of N-acetyl-D-galactosamine. This process can be achieved through the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to ensure selective sulfation at the 4 and 6 positions .
Industrial Production Methods
Industrial production of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves large-scale sulfation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfated groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the sulfate groups.
Scientific Research Applications
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Studied for its role in cell signaling and interaction with proteins.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to extracellular matrix disorders.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves its interaction with specific enzymes and proteins. The compound acts as a substrate for sulfatases, which remove the sulfate groups, thereby modulating the activity of glycosaminoglycans. This modulation affects various cellular processes, including cell adhesion, migration, and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-galactosamine-4-sulfate: Similar structure but only sulfated at the 4 position.
N-Acetyl-D-galactosamine-6-sulfate: Similar structure but only sulfated at the 6 position.
Chondroitin sulfate: A glycosaminoglycan with repeating disaccharide units containing N-acetyl-D-galactosamine-4-sulfate or N-acetyl-D-galactosamine-6-sulfate.
Uniqueness
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is unique due to its dual sulfation at both the 4 and 6 positions, which imparts distinct biochemical properties and interactions compared to its mono-sulfated counterparts .
Properties
Molecular Formula |
C8H14NNaO12S2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate |
InChI |
InChI=1S/C8H14NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);/q-1;+1 |
InChI Key |
OKSOCNILHSEGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)[O-].[Na+] |
Origin of Product |
United States |
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